molecular formula C22H27N5O6S B11106581 N-(4-Methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide

N-(4-Methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide

Cat. No.: B11106581
M. Wt: 489.5 g/mol
InChI Key: LRXPPCSDNSPHLL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpiperidinylidene hydrazinecarbonyl moiety, and a nitrobenzene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with appropriate reagents to form the methoxyphenyl intermediate.

    Introduction of the Methylpiperidinylidene Hydrazinecarbonyl Moiety: The methoxyphenyl intermediate is then reacted with 1-methylpiperidine and hydrazinecarboxylic acid under controlled conditions to introduce the methylpiperidinylidene hydrazinecarbonyl moiety.

    Formation of the Nitrobenzene Sulfonamide Group: The final step involves the nitration and sulfonation of the intermediate compound to form the nitrobenzene sulfonamide group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide can be compared with other sulfonamide derivatives and hydrazinecarbonyl compounds.
  • Similar compounds include N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide analogs with different substituents on the phenyl or piperidine rings.

Uniqueness

  • The unique combination of functional groups in N-(4-Methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide imparts specific chemical and biological properties that distinguish it from other similar compounds.
  • The presence of the methoxyphenyl, methylpiperidinylidene hydrazinecarbonyl, and nitrobenzene sulfonamide groups contributes to its distinct reactivity and potential applications.

Properties

Molecular Formula

C22H27N5O6S

Molecular Weight

489.5 g/mol

IUPAC Name

2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H27N5O6S/c1-16-4-9-20(14-21(16)27(29)30)34(31,32)26(18-5-7-19(33-3)8-6-18)15-22(28)24-23-17-10-12-25(2)13-11-17/h4-9,14H,10-13,15H2,1-3H3,(H,24,28)

InChI Key

LRXPPCSDNSPHLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCN(CC2)C)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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